molecular formula C21H22N2O3 B2386304 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea CAS No. 1428371-58-7

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

Cat. No.: B2386304
CAS No.: 1428371-58-7
M. Wt: 350.418
InChI Key: DFOSAMKUTRRKNU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is a synthetic organic compound that features a benzhydryl group, a furan ring, and a hydroxypropyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea typically involves the following steps:

    Formation of Benzhydryl Isocyanate: Benzhydryl chloride is reacted with sodium cyanate to form benzhydryl isocyanate.

    Addition of Furan-3-yl-3-hydroxypropylamine: The benzhydryl isocyanate is then reacted with furan-3-yl-3-hydroxypropylamine under controlled conditions to form the desired urea derivative.

The reaction conditions generally involve the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The benzhydryl group can be reduced to form benzhydryl alcohol derivatives.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Benzhydryl alcohol derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The hydroxypropyl urea moiety can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea
  • 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
  • 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Comparison

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to similar compounds. The furan ring and benzhydryl group provide additional sites for chemical modification, making it a versatile compound for various applications.

Biological Activity

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes a benzhydryl group, a furan ring, and a hydroxypropyl urea moiety, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrophobic Interactions : The benzhydryl group can engage in hydrophobic interactions with protein pockets, enhancing binding affinity.
  • π-π Stacking : The furan ring can participate in π-π stacking interactions, which are crucial for stabilizing ligand-receptor complexes.
  • Hydrogen Bonding : The hydroxypropyl urea moiety can form hydrogen bonds with biological molecules, influencing their conformation and activity.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens. Its mechanism may involve inhibition of bacterial enzyme systems critical for survival .
  • Anti-inflammatory Effects : Research indicates that the compound may inhibit enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent .
  • Anticancer Potential : The compound has shown promise in preliminary cancer studies, where it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study assessed the efficacy of the compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL .
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests its potential as an anti-inflammatory drug candidate .
  • Cancer Research :
    • A case study involving cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed around 25 µM. Further mechanistic studies indicated activation of caspase pathways associated with apoptosis .

Data Tables

Biological ActivityDescriptionReference
AntimicrobialEffective against bacterial strains at 50-200 µg/mL
Anti-inflammatoryInhibits COX enzymes; reduces prostaglandin synthesis
AnticancerInduces apoptosis in cancer cells (IC50 ~ 25 µM)

Properties

IUPAC Name

1-benzhydryl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19(18-12-14-26-15-18)11-13-22-21(25)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14-15,19-20,24H,11,13H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSAMKUTRRKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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